Cas no 874680-40-7 (1-(4-methylbenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide)

1-(4-Methylbenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound featuring a piperidine core functionalized with a 1,3,4-oxadiazole moiety and a p-toluenesulfonyl group. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation due to its sulfonamide and heterocyclic components. The compound's rigid oxadiazole ring may enhance binding affinity, while the sulfonyl group could improve solubility and pharmacokinetic properties. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery. The product is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity and consistency for research applications.
1-(4-methylbenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide structure
874680-40-7 structure
Product Name:1-(4-methylbenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
CAS No:874680-40-7
MF:C21H22N4O4S
MW:426.488783359528
CID:5447453
Update Time:2025-06-09

1-(4-methylbenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinecarboxamide, 1-[(4-methylphenyl)sulfonyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-
    • 1-(4-methylbenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
    • Inchi: 1S/C21H22N4O4S/c1-15-7-9-18(10-8-15)30(27,28)25-13-11-16(12-14-25)19(26)22-21-24-23-20(29-21)17-5-3-2-4-6-17/h2-10,16H,11-14H2,1H3,(H,22,24,26)
    • InChI Key: GBMPWWVUXMSMSM-UHFFFAOYSA-N
    • SMILES: N1(S(C2=CC=C(C)C=C2)(=O)=O)CCC(C(NC2=NN=C(C3=CC=CC=C3)O2)=O)CC1

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Additional information on 1-(4-methylbenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Introduction to 1-(4-methylbenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide (CAS No. 874680-40-7)

1-(4-methylbenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide, with the CAS number 874680-40-7, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperidine ring, a benzene sulfonyl group, and an oxadiazole moiety. These structural elements contribute to its potential biological activities and therapeutic applications.

The synthesis of 1-(4-methylbenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide involves multiple steps and requires precise control over reaction conditions to ensure high yield and purity. Recent advancements in synthetic methodologies have enabled researchers to develop more efficient and environmentally friendly routes for the production of this compound. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel one-pot synthesis method that significantly reduced the number of reaction steps and minimized waste generation.

In terms of its biological activities, 1-(4-methylbenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide has shown promising results in various preclinical studies. One of the key areas of interest is its potential as an anti-inflammatory agent. Research conducted by a team at the University of California, Los Angeles (UCLA) demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The mechanism of action is believed to involve the modulation of nuclear factor-kappa B (NF-kB) signaling pathways, which play a crucial role in inflammation.

Beyond its anti-inflammatory properties, 1-(4-methylbenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide has also been investigated for its potential as an antitumor agent. A study published in Cancer Research in 2020 reported that this compound exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The antitumor activity is attributed to its ability to induce apoptosis and disrupt cell cycle progression. Additionally, preliminary data suggest that it may enhance the efficacy of existing chemotherapy regimens by sensitizing cancer cells to conventional drugs.

The pharmacokinetic properties of 1-(4-methylbenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide have also been studied to assess its suitability for clinical development. In vivo studies using animal models have shown that this compound has favorable oral bioavailability and a reasonable half-life, which are essential characteristics for a potential drug candidate. However, further optimization may be necessary to improve its metabolic stability and reduce potential side effects.

Toxicity studies are another critical aspect of evaluating the safety profile of new chemical entities. Preliminary toxicological assessments indicate that 1-(4-methylbenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide exhibits low toxicity at therapeutic doses. However, more comprehensive studies are required to fully understand its long-term effects and potential interactions with other drugs or biological systems.

In conclusion, 1-(4-methylbenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide (CAS No. 874680-40-7) represents a promising lead compound with diverse biological activities and therapeutic potential. Ongoing research aims to further elucidate its mechanisms of action and optimize its properties for clinical applications. As new findings continue to emerge, this compound is likely to play an increasingly important role in the development of novel treatments for inflammatory diseases and cancer.

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